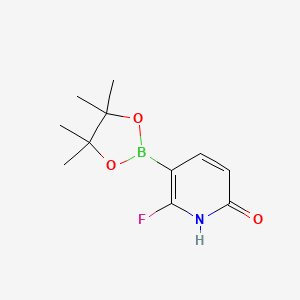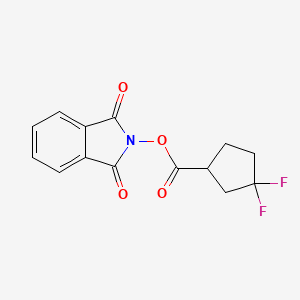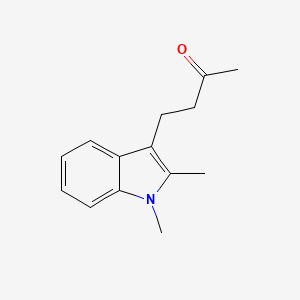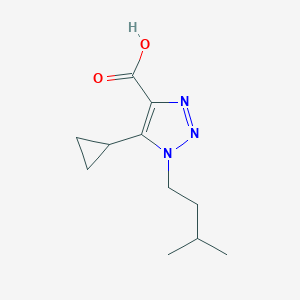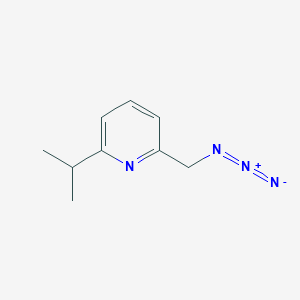
2-(Azidomethyl)-6-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-6-isopropylpyridine is an organic compound characterized by the presence of an azido group attached to a methyl group, which is further connected to a pyridine ring substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-isopropylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-isopropylpyridine.
Formation of the Azidomethyl Group: The methyl group is introduced via a halomethylation reaction, often using chloromethyl methyl ether or similar reagents.
Azidation: The halomethylated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to replace the halogen with an azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Safety Measures: Given the potential hazards associated with azides, stringent safety protocols are implemented to prevent explosions and handle toxic intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-6-isopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products
Aminomethyl Derivatives: From reduction reactions.
Triazole Derivatives: From cycloaddition reactions.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-6-isopropylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or reactivity.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-6-isopropylpyridine depends on the specific reaction it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
2-(Azidomethyl)-6-isopropylpyridine can be compared with other azidomethyl-substituted pyridines:
2-(Azidomethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-(Azidomethyl)-4-methylpyridine: The presence of a methyl group at the 4-position can influence the compound’s reactivity and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis, materials science, and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
2-(azidomethyl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3 |
Clave InChI |
GMPIVBUEFHBGOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=N1)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


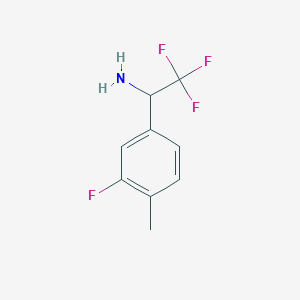

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)




